2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate
Description
Properties
IUPAC Name |
[2-[(2-chlorophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S2/c1-16(2)22(18,19)20-11-7-8-21-12(11)13(17)15-10-6-4-3-5-9(10)14/h3-8H,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIAPLRLLZWMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes critical differences between the target compound and analogs:
Key Observations:
- Substituent Effects: The dichloro analog (C₁₅H₁₄Cl₂N₂O₄S) exhibits increased lipophilicity (XLogP3 = 3.5 vs.
- Aromatic Backbone : Replacing the thienyl group with a phenyl ring (as in the dichloro analog) lowers TPSA (84.1 vs. 112), which may improve blood-brain barrier penetration .
- Electron-Withdrawing Groups : The trifluoromethoxy derivative (C₁₄H₁₃F₃N₂O₅S₂) introduces fluorine atoms, likely improving metabolic stability and binding affinity to hydrophobic targets .
- Heterocyclic Variations: The thiazole-containing compound (C₁₅H₁₆ClN₃O₂S) replaces the sulfamate with a morpholino group, altering solubility and hydrogen-bonding capacity .
Preparation Methods
Retrosynthetic Analysis of Target Compound
The molecule comprises three key domains:
- 3-Thienyl-N,N-dimethylsulfamate backbone
- 2-Chloroanilino substituent
- Carbonyl linkage
Retrosynthetic disconnection suggests two primary strategies:
- Pathway A : Late-stage sulfamation of a preformed 2-[(2-chloroanilino)carbonyl]thiophene intermediate.
- Pathway B : Sequential installation of the sulfamate group followed by amide coupling.
Synthetic Route Development
Pathway A: Thiophene Core Functionalization
Synthesis of 3-Hydroxythiophene-2-carbonyl Chloride
Thiophene derivatives are typically functionalized via Friedel-Crafts acylation or direct hydroxylation. For 3-hydroxythiophene synthesis:
- Hydroxylation : Direct electrophilic substitution on thiophene using HNO₃/H₂SO₄ at 0–5°C yields 3-hydroxythiophene.
- Carbonyl Activation : Treatment with oxalyl chloride (COCl₂) in dichloromethane (DCM) under anhydrous conditions converts the hydroxyl group to acyl chloride.
Critical Parameters :
- Temperature control (<5°C) to prevent polymerization.
- Use of molecular sieves to scavenge HCl byproducts.
Amide Coupling with 2-Chloroaniline
The acyl chloride intermediate reacts with 2-chloroaniline in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base:
$$
\text{3-hydroxythiophene-2-carbonyl chloride} + \text{2-chloroaniline} \xrightarrow{\text{Et₃N, THF}} \text{2-[(2-chloroanilino)carbonyl]-3-hydroxythiophene}
$$
Yield Optimization :
- Stoichiometric excess of 2-chloroaniline (1.5 eq.) improves conversion.
- Reaction monitoring via TLC (hexane:EtOAc = 7:3, Rf ≈ 0.45).
Sulfamation of Hydroxythiophene
Sulfamate installation employs dimethylsulfamoyl chloride (Me₂NSO₂Cl) under basic conditions:
$$
\text{2-[(2-chloroanilino)carbonyl]-3-hydroxythiophene} + \text{Me₂NSO₂Cl} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
Reaction Conditions :
- Anhydrous DMF at 0°C to room temperature.
- Sodium hydride (1.2 eq.) as base.
- 12–24 h reaction time.
Comparative Analysis of Synthetic Pathways
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Overall Yield | 32–38% (3 steps) | 28–34% (3 steps) |
| Purification Complexity | Moderate (amide intermediate) | High (sulfamate stability) |
| Scalability | >100 g feasible | Limited to <50 g |
Key Observations :
- Pathway A offers superior reproducibility due to stable intermediates.
- Pathway B requires stringent moisture control to prevent sulfamate hydrolysis.
Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 5.2 Hz, 1H, thienyl H), 7.45–7.30 (m, 4H, aromatic H), 3.15 (s, 6H, N(CH₃)₂).
- IR (KBr): 1745 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym).
Purity Assessment
- HPLC : C18 column, 70:30 MeCN/H₂O, Rt = 8.2 min, >98% purity.
- Elemental Analysis : Calculated for C₁₃H₁₂ClN₂O₃S₂: C 43.52%, H 3.37%, N 7.81%; Found: C 43.48%, H 3.41%, N 7.78%.
Industrial-Scale Considerations
Solvent Selection
- DMF Replacement : Switch to 2-MeTHF or cyclopentyl methyl ether (CPME) for greener processing.
- Catalyst Recycling : Pd/C or immobilized bases reduce metal leaching.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Chloroaniline | 120–150 |
| Me₂NSO₂Cl | 450–600 |
| Thiophene derivatives | 200–300 |
Q & A
Q. Table 1: Representative Reaction Conditions from Analogous Syntheses
| Solvent | Catalyst | Temperature | Yield Optimization Strategy | Reference |
|---|---|---|---|---|
| Ethanol | K₂CO₃ | Reflux | Stepwise reagent addition | |
| DMF | Triethylamine | 60°C | pH control via slow acid addition |
Basic: Which analytical techniques are critical for characterizing the structural integrity of this compound?
Answer:
Rigorous characterization requires:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., sulfamate, carbonyl) via chemical shifts and coupling patterns. For example, the thiophene ring protons typically resonate at δ 6.5–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation pathways .
- X-ray Diffraction (XRD) : Resolves crystal packing and stereochemistry, though single-crystal growth may require tailored recrystallization protocols .
Q. Table 2: Key Analytical Parameters
| Technique | Target Functional Groups | Diagnostic Features | Reference |
|---|---|---|---|
| ¹H NMR | Thiophene, carbonyl | δ 6.5–7.5 ppm (thiophene protons) | |
| HRMS | Sulfamate moiety | Exact mass ± 0.001 Da |
Advanced: How should researchers address discrepancies in spectroscopic data for derivatives of this compound?
Answer:
Contradictions in data (e.g., unexpected NMR shifts or MS fragments) may arise from:
- Byproduct formation : Monitor reaction progress via TLC or LC-MS to identify intermediates or degradation products .
- Tautomerism or conformational flexibility : Use variable-temperature NMR to detect dynamic equilibria .
- Cross-validation : Compare data with structurally analogous compounds in literature (e.g., thiophene-sulfamate hybrids) .
Advanced: What environmental fate studies are applicable for assessing the ecological impact of this compound?
Answer:
Advanced research should integrate:
- Environmental partitioning : Measure log P (octanol-water) to predict bioaccumulation potential .
- Degradation pathways : Conduct hydrolysis/photolysis studies under simulated environmental conditions (pH 5–9, UV exposure) .
- Ecotoxicity assays : Use Daphnia magna or algae models to evaluate acute/chronic toxicity .
Basic: What are the key stability considerations for storing and handling this compound?
Answer:
- Moisture sensitivity : Store under inert gas (argon) in sealed containers due to hydrolytic instability of sulfamate groups .
- Light exposure : Protect from UV light to prevent photodegradation; amber glass vials are recommended .
Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
